molecular formula C11H20N2O2 B15275579 Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Cat. No.: B15275579
M. Wt: 212.29 g/mol
InChI Key: QPPUGQFBSWPBCT-UHFFFAOYSA-N
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Description

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate is a heterocyclic compound that contains both azetidine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of ethyl 2,3-butadienoate and cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane to yield azetidine derivatives . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate is unique due to the presence of both azetidine and piperidine rings in its structure. This dual-ring system can confer unique chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10/h9-10,12H,2-8H2,1H3

InChI Key

QPPUGQFBSWPBCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CNC2

Origin of Product

United States

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